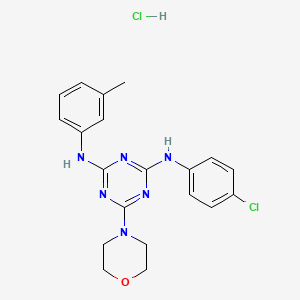
N2-(4-Chlorphenyl)-6-Morpholino-N4-(m-Tolyl)-1,3,5-Triazin-2,4-diamin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(4-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C20H22Cl2N6O and its molecular weight is 433.34. The purity is usually 95%.
BenchChem offers high-quality N2-(4-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(4-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsforschungs-Anwendungen:
Diese Verbindung zeigt Potenzial als Antikrebsmittel. Forscher haben seine Auswirkungen auf Tumorzelllinien untersucht, insbesondere seine Fähigkeit, die Zellproliferation zu hemmen und die Apoptose zu induzieren. Seine einzigartige Struktur könnte mit den Signalwegen von Krebszellen interferieren, was es zu einem vielversprechenden Kandidaten für weitere Studien macht .
Kinase-Inhibitor:
Der Triazin-Kern der Verbindung legt nahe, dass sie als Kinase-Inhibitor fungieren könnte. Kinasen spielen eine entscheidende Rolle in der Zellsignalgebung, und die Hemmung spezifischer Kinasen kann therapeutisch sein. Die Untersuchung seiner Selektivität gegenüber Kinasen und seiner Auswirkungen auf zelluläre Signalwege ist unerlässlich .
Antivirene Eigenschaften:
Vorläufige Studien deuten darauf hin, dass diese Verbindung antivirale Aktivität besitzen könnte. Forscher haben seine Auswirkungen auf bestimmte Viren untersucht, darunter das Herpes-simplex-Virus (HSV) und das humane Immundefizienzvirus (HIV). Das Verständnis seines Wirkmechanismus und möglicher klinischer Anwendungen ist entscheidend .
Anti-entzündliches Potenzial:
Aufgrund seiner strukturellen Merkmale könnte diese Verbindung entzündungshemmende Eigenschaften aufweisen. Forscher haben seine Auswirkungen auf entzündungsfördernde Signalwege untersucht, darunter die Zytokinproduktion und die NF-κB-Signalgebung. Weitere Untersuchungen könnten seine therapeutische Relevanz bei entzündlichen Erkrankungen aufzeigen .
Neuroprotektion und neurodegenerative Erkrankungen:
Die Morpholino-Gruppe der Verbindung legt nahe, dass sie neuroprotektive Wirkungen haben könnte. Forscher haben seine Auswirkungen auf die Lebensfähigkeit neuronaler Zellen, oxidativen Stress und Neuroinflammation untersucht. Die Untersuchung seines Potenzials bei neurodegenerativen Erkrankungen wie Alzheimer oder Parkinson ist gerechtfertigt .
Photophysikalische Anwendungen:
Die aromatischen Ringe und das Triazin-Gerüst der Verbindung machen sie für photophysikalische Anwendungen interessant. Forscher haben seine Fluoreszenzeigenschaften untersucht, die Auswirkungen auf Sensoren, Bildgebung oder optoelektronische Geräte haben könnten .
Organische Synthese und Katalyse:
Die einzigartige Struktur der Verbindung kann in der organischen Synthese nützlich sein. Forscher haben ihren Einsatz als Baustein für die Konstruktion komplexerer Moleküle untersucht. Zusätzlich könnte die Untersuchung seiner katalytischen Eigenschaften zu neuartigen Reaktionen führen .
Materialwissenschaften und Nanotechnologie:
In Anbetracht seiner aromatischen Ringe und des Triazin-Kerns könnte diese Verbindung Anwendungen in der Materialwissenschaft finden. Forscher haben seine Wechselwirkungen mit Oberflächen, sein Selbstorganisationsverhalten und sein Potenzial als funktionelles Material in der Nanotechnologie untersucht .
Eigenschaften
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O.ClH/c1-14-3-2-4-17(13-14)23-19-24-18(22-16-7-5-15(21)6-8-16)25-20(26-19)27-9-11-28-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMGENPKUNYXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














